Acetic acid, (ethoxyimino)-, ethyl ester

CAS No.:

Cat. No.: VC16690563

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO3 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | ethyl 2-ethoxyiminoacetate |

| Standard InChI | InChI=1S/C6H11NO3/c1-3-9-6(8)5-7-10-4-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | OOGIESXDYGABFG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=NOCC |

Introduction

Chemical Identity and Structural Characteristics

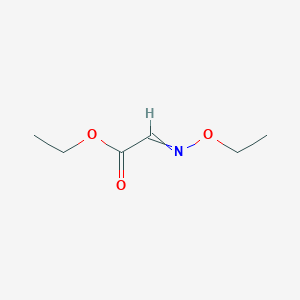

Ethyl ethoxyiminoacetate belongs to the class of imino esters, characterized by an ethoxyimino group (-N=O-C2H5) attached to an acetic acid ethyl ester moiety. Its molecular formula is C6H11NO3, with a molar mass of 145.16 g/mol . The compound’s structure combines reactivity from both the imino and ester functional groups, enabling participation in nucleophilic and electrophilic reactions.

Structural Representation

The compound’s structure can be represented as:

Key features include:

-

Ethoxyimino group: A nitrogen-oxygen double bond conjugated with an ethoxy substituent.

-

Ester group: An ethyl ester moiety facilitating hydrolysis and transesterification reactions.

Physical and Chemical Properties

Data from experimental studies and industrial databases reveal the following properties :

| Property | Value |

|---|---|

| Density (20°C) | 1.08 g/cm³ |

| Boiling Point | 151°C |

| Flash Point | 45°C |

| Refractive Index (n20/D) | 1.426 |

| pKa (Predicted) | 3.21 ± 0.70 |

| Storage Conditions | -20°C (recommended) |

The compound’s low boiling point and moderate density suggest volatility, necessitating careful handling. Its predicted pKa indicates weak acidity, likely from the imino group.

Applications in Organic Synthesis

Ethyl ethoxyiminoacetate serves as a versatile intermediate in pharmaceuticals and agrochemicals:

Building Block for Heterocycles

The imino group participates in cyclization reactions to form nitrogen-containing heterocycles. For example, reacting with hydrazines yields pyrazole derivatives, which are prevalent in drug discovery .

Protecting Group in Peptide Synthesis

The ethoxyimino moiety can temporarily protect amine groups during solid-phase peptide synthesis, preventing unwanted side reactions. Subsequent hydrolysis under mild acidic conditions regenerates the free amine .

| Hazard Category | Risk Code | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | R22 | Harmful if swallowed |

| Environmental Hazard | WGK 3 | Moderately hazardous to aquatic life |

Recommended safety measures:

-

Use personal protective equipment (gloves, goggles).

-

Store in a cool, well-ventilated area away from ignition sources.

Research Gaps and Future Directions

Despite its utility, limited public data exist on:

-

Kinetic Studies: Reaction rates with nucleophiles under varying conditions.

-

Biological Activity: Potential antimicrobial or enzymatic inhibition properties.

-

Industrial Scale-Up: Optimized protocols for high-yield production.

Future research should prioritize these areas to expand the compound’s applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume